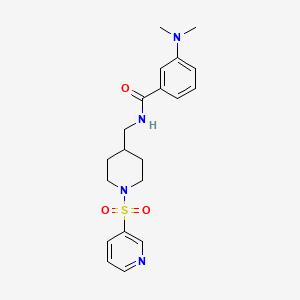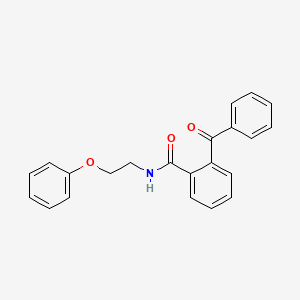
2-benzoyl-N-(2-phenoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzoyl-N-(2-phenoxyethyl)benzamide, also known as BPB, is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic properties. BPB belongs to the family of benzamides and has been found to exhibit various biochemical and physiological effects in vitro and in vivo.
Aplicaciones Científicas De Investigación
2-benzoyl-N-(2-phenoxyethyl)benzamide has been extensively studied in scientific research due to its potential therapeutic properties. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective effects in vitro and in vivo. 2-benzoyl-N-(2-phenoxyethyl)benzamide has also been shown to inhibit the growth of various cancer cell lines including breast cancer, lung cancer, and prostate cancer. In addition, 2-benzoyl-N-(2-phenoxyethyl)benzamide has been found to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. 2-benzoyl-N-(2-phenoxyethyl)benzamide has also been shown to protect neurons from oxidative stress and cell death.
Mecanismo De Acción
The mechanism of action of 2-benzoyl-N-(2-phenoxyethyl)benzamide is not fully understood, but it has been proposed to involve the inhibition of various signaling pathways such as the PI3K/Akt, NF-κB, and MAPK pathways. 2-benzoyl-N-(2-phenoxyethyl)benzamide has also been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects
2-benzoyl-N-(2-phenoxyethyl)benzamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit cell proliferation, induce apoptosis, and reduce inflammation. 2-benzoyl-N-(2-phenoxyethyl)benzamide has also been found to protect neurons from oxidative stress and cell death. In addition, 2-benzoyl-N-(2-phenoxyethyl)benzamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-benzoyl-N-(2-phenoxyethyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. 2-benzoyl-N-(2-phenoxyethyl)benzamide is also stable and has a long shelf life, which makes it a suitable compound for long-term experiments. However, 2-benzoyl-N-(2-phenoxyethyl)benzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. 2-benzoyl-N-(2-phenoxyethyl)benzamide also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 2-benzoyl-N-(2-phenoxyethyl)benzamide. One direction is to study the pharmacokinetics and pharmacodynamics of 2-benzoyl-N-(2-phenoxyethyl)benzamide in vivo to determine its effectiveness and safety as a potential therapeutic agent. Another direction is to investigate the potential of 2-benzoyl-N-(2-phenoxyethyl)benzamide as a combination therapy with other anticancer drugs. Furthermore, the development of more potent analogs of 2-benzoyl-N-(2-phenoxyethyl)benzamide could lead to the discovery of new therapeutic agents. Finally, the investigation of the mechanism of action of 2-benzoyl-N-(2-phenoxyethyl)benzamide could provide insight into the signaling pathways involved in cancer progression and inflammation.
Conclusion
In conclusion, 2-benzoyl-N-(2-phenoxyethyl)benzamide is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic properties. 2-benzoyl-N-(2-phenoxyethyl)benzamide has been found to exhibit anticancer, anti-inflammatory, and neuroprotective effects in vitro and in vivo. The synthesis of 2-benzoyl-N-(2-phenoxyethyl)benzamide involves the reaction between 2-phenylethanol and benzoyl chloride in the presence of a base such as potassium carbonate. The mechanism of action of 2-benzoyl-N-(2-phenoxyethyl)benzamide involves the inhibition of various signaling pathways such as the PI3K/Akt, NF-κB, and MAPK pathways. 2-benzoyl-N-(2-phenoxyethyl)benzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-benzoyl-N-(2-phenoxyethyl)benzamide, including the study of its pharmacokinetics and pharmacodynamics in vivo, investigation of its potential as a combination therapy, and the development of more potent analogs.
Métodos De Síntesis
The synthesis of 2-benzoyl-N-(2-phenoxyethyl)benzamide involves the reaction between 2-phenylethanol and benzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with phenoxyacetyl chloride to yield 2-benzoyl-N-(2-phenoxyethyl)benzamide. The yield of 2-benzoyl-N-(2-phenoxyethyl)benzamide can be increased by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
Propiedades
IUPAC Name |
2-benzoyl-N-(2-phenoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-21(17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(25)23-15-16-26-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRQKTJYDTVVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide](/img/structure/B2642096.png)
![4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone](/img/structure/B2642097.png)
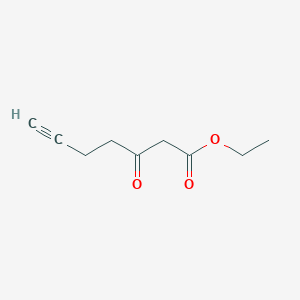

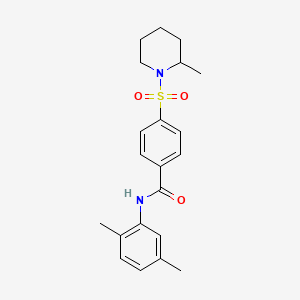
![3-(4-bromophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2642104.png)
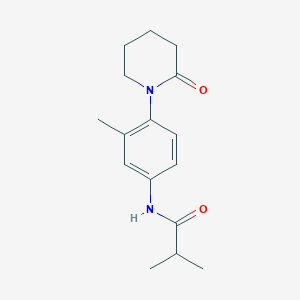
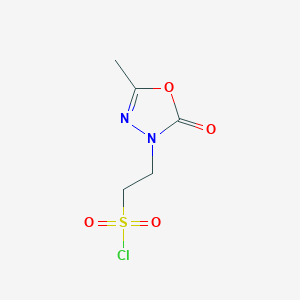
![2-[(2-Ethoxy-2-oxoethyl)amino]acetic acid;hydrochloride](/img/structure/B2642107.png)
![2-Cyclopropyl-4-methyl-6-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2642109.png)
![Acetonitrile, 2-[(4-methyl-2-quinolinyl)thio]-](/img/structure/B2642113.png)
![(2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B2642114.png)
